![molecular formula C24H19N3O4S2 B2919465 2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide CAS No. 902295-18-5](/img/no-structure.png)

2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

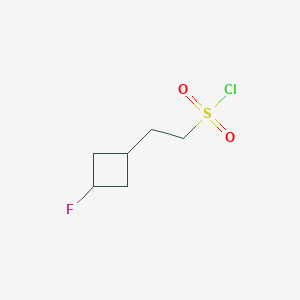

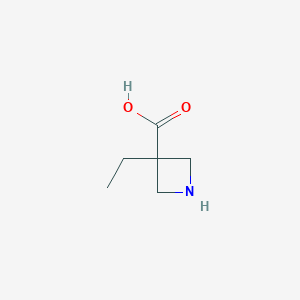

The compound “2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide” is a complex organic molecule . It is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido .

Synthesis Analysis

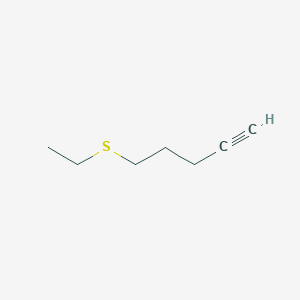

The synthesis of such compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . This process is facilitated in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple functional groups. The structure of the compound is established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reactions involve the use of hydrazonoyl halides and alkyl carbothioates, among other reagents .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

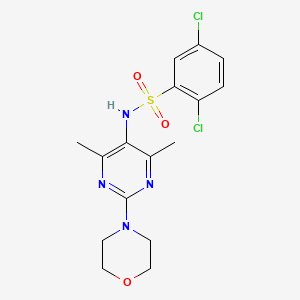

- The compound's structure shares similarity with thieno[3,2-d]pyrimidine derivatives, which have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, thienopyrimidine linked rhodanine derivatives demonstrated significant antibacterial potency against E. coli, B. subtilis, B. cereus, and K. pneumonia, as well as antifungal potency against A. flavus, A. niger, P. marneffei, and C. albicans, highlighting the potential antimicrobial applications of related compounds (Kerru et al., 2019).

Anticancer Applications

- Compounds with the thieno[3,2-d]pyrimidine structure have been synthesized and tested for their anticancer activity. For example, certain derivatives showed significant cancer cell growth inhibition against multiple cancer cell lines, suggesting the potential utility of similar compounds in anticancer research (Al-Sanea et al., 2020).

Dual Inhibitory Activities

- Thieno[2,3-d]pyrimidine antifolates have been identified as potent dual inhibitors of TS and DHFR, with implications for cancer chemotherapy. The most potent dual inhibitor known to date from this class demonstrates the potential therapeutic applications of compounds with similar structures in targeting both TS and DHFR for cancer treatment (Gangjee et al., 2008).

Zukünftige Richtungen

The future directions for the study of this compound could involve further exploration of its potential antimicrobial activity, as well as investigation into other potential biological activities . Additionally, further studies could be conducted to fully elucidate the physical and chemical properties of this compound.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-furylmethylamine with 2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid, followed by N-alkylation with 3-(methylthio)phenylacetyl chloride.", "Starting Materials": [ "2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "2-furylmethylamine", "3-(methylthio)phenylacetyl chloride", "Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Synthesis of 2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "The starting material for this step is commercially available. It can be synthesized by the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then cyclized with phosphorus oxychloride to give the desired compound.", "Step 2: Synthesis of 2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide", "To a solution of 2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid (1.0 equiv) in DMF, DIPEA (1.2 equiv) is added followed by 2-furylmethylamine (1.1 equiv). The reaction mixture is stirred at room temperature for 24 hours. The resulting product is then purified by column chromatography to give the desired compound.", "Step 3: Synthesis of 2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide", "To a solution of 2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide (1.0 equiv) in DCM, DIPEA (1.2 equiv) is added followed by 3-(methylthio)phenylacetyl chloride (1.1 equiv). The reaction mixture is stirred at room temperature for 24 hours. The resulting product is then purified by column chromatography to give the desired compound.", "Step 4: Purification of the final product", "The crude product is purified by column chromatography using a mixture of DCM and ethyl acetate as the eluent. The purified product is then dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure. The resulting solid is washed with a mixture of DCM and ethyl acetate to give the final product as a white solid." ] } | |

CAS-Nummer |

902295-18-5 |

Produktname |

2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide |

Molekularformel |

C24H19N3O4S2 |

Molekulargewicht |

477.55 |

IUPAC-Name |

2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |

InChI |

InChI=1S/C24H19N3O4S2/c1-32-17-8-4-6-15(12-17)25-20(28)14-26-21-18-9-2-3-10-19(18)33-22(21)23(29)27(24(26)30)13-16-7-5-11-31-16/h2-12H,13-14H2,1H3,(H,25,28) |

InChI-Schlüssel |

VSFHHXSCCWCEEP-UHFFFAOYSA-N |

SMILES |

CSC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-Methoxyethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2919383.png)

![7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B2919389.png)

![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2919391.png)

![Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2919392.png)

![Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2919394.png)

![4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid](/img/structure/B2919404.png)